
2-Butylthiomorpholin-3-one
Overview
Description
2-Butylthiomorpholin-3-one: is a heterocyclic organic compound with the molecular formula C₈H₁₅NOS It is a derivative of morpholine, where the oxygen atom in the morpholine ring is replaced by a sulfur atom, and a butyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylthiomorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroethyl butyl sulfide and morpholine.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 2-chloroethyl butyl sulfide reacts with morpholine under basic conditions to form the thiomorpholine ring.
Oxidation: The resulting thiomorpholine derivative is then oxidized to form this compound.
The reaction conditions for the cyclization step typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholinone ring can be reduced to form the corresponding alcohol.
Substitution: The butyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used for the oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butylthiomorpholin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: It serves as a probe in biochemical studies to investigate the function of sulfur-containing biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Butylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
2-Butylthiomorpholin-3-one can be compared with other similar compounds such as:
Morpholine: The parent compound, which has an oxygen atom in the ring instead of sulfur.
Thiomorpholine: A similar compound with a sulfur atom in the ring but without the butyl group.
2-Methylthiomorpholin-3-one: A derivative with a methyl group instead of a butyl group.
The uniqueness of this compound lies in the presence of the butyl group, which can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
2-Butylthiomorpholin-3-one is a heterocyclic organic compound characterized by its unique structural features, including a sulfur atom replacing the oxygen in the morpholine ring and a butyl group attached to the nitrogen. This compound, with the molecular formula and a molecular weight of 173.28 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry, materials science, and chemical biology.
The synthesis of this compound involves the cyclization of 2-chloroethyl butyl sulfide with morpholine under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst in solvents like ethanol or methanol at elevated temperatures (80-100°C) . This process can lead to various chemical reactions, including oxidation to form sulfoxides or sulfones and nucleophilic substitutions involving the butyl group .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound for research in medicinal chemistry .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications as an antimicrobial agent. The exact mechanism by which it exerts this activity may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and death . Further studies are needed to elucidate the specific targets and pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In another study focusing on various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .
- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound binds effectively to key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Morpholine | Oxygen atom in place of sulfur | Moderate antibacterial activity |
Thiomorpholine | Sulfur atom without butyl group | Limited biological studies available |
2-Methylthiomorpholin-3-one | Methyl group instead of butyl | Similar antimicrobial properties but less potent |
The presence of the butyl group in this compound enhances its lipophilicity, potentially increasing its bioavailability and efficacy compared to other derivatives.
Properties
IUPAC Name |
2-butylthiomorpholin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-2-3-4-7-8(10)9-5-6-11-7/h7H,2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAASKVYTDOONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530656 | |
Record name | 2-Butylthiomorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88988-06-1 | |
Record name | 2-Butylthiomorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60530656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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